molecular formula C21H29N3O3S B11218317 N-cyclohexyl-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

N-cyclohexyl-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B11218317
M. Wt: 403.5 g/mol
InChI Key: LEYCBUWJGFRAOA-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a complex organic compound with a molecular formula of C21H29N3O3S. This compound is characterized by its unique structure, which includes a quinazolinone core, a cyclohexyl group, and an ethoxypropyl side chain. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Ethoxypropyl Side Chain: The ethoxypropyl group can be introduced via alkylation reactions using ethoxypropyl halides in the presence of a base such as potassium carbonate.

    Attachment of the Cyclohexyl Group: The cyclohexyl group is typically introduced through a nucleophilic substitution reaction using cyclohexylamine.

    Formation of the Final Compound: The final step involves the coupling of the quinazolinone derivative with the cyclohexyl group and the ethoxypropyl side chain under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the quinazolinone core to a dihydroquinazoline derivative.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclohexyl-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with enzymes and receptors, potentially inhibiting their activity. The ethoxypropyl side chain and cyclohexyl group may enhance the compound’s binding affinity and selectivity for these targets. The exact molecular targets and pathways involved are still under investigation, but they may include kinases, proteases, and other enzymes involved in cellular signaling and metabolism.

Comparison with Similar Compounds

N-cyclohexyl-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C21H29N3O3S

Molecular Weight

403.5 g/mol

IUPAC Name

N-cyclohexyl-2-[3-(3-ethoxypropyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C21H29N3O3S/c1-2-27-14-8-13-24-20(26)17-11-6-7-12-18(17)23-21(24)28-15-19(25)22-16-9-4-3-5-10-16/h6-7,11-12,16H,2-5,8-10,13-15H2,1H3,(H,22,25)

InChI Key

LEYCBUWJGFRAOA-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3CCCCC3

Origin of Product

United States

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